4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile
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Overview
Description
4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of azepine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile typically involves multi-step organic reactions One common approach is to start with the formation of the azepine ring through a cyclization reactionThe reaction conditions often require the use of catalysts, such as Rh(III), and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepine and pyrimidine derivatives that share structural features with 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile. Examples include:
Uniqueness
What sets this compound apart is its unique combination of azepine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(ethylamino)-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H19N5O/c1-2-19-17-20-15(14(11-18)16(23)21-17)22-9-7-12-5-3-4-6-13(12)8-10-22/h3-6H,2,7-10H2,1H3,(H2,19,20,21,23) |
InChI Key |
WYHIRKWDIUBMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C(C(=O)N1)C#N)N2CCC3=CC=CC=C3CC2 |
Origin of Product |
United States |
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